Helichrysetin

Description

This compound has been reported in Boesenbergia rotunda, Alpinia hainanensis, and other organisms with data available.

isolated from Helichrysum odoratissimum; RN from CA Index Guide 1986; RN given refers to (E)-isomer; RN for cpd without isomeric designation not avail. 10/89

Structure

3D Structure

Properties

IUPAC Name |

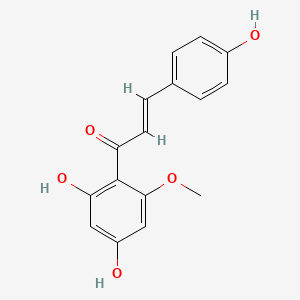

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUBYRKZATRIT-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317482 | |

| Record name | Helichrysetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62014-87-3 | |

| Record name | Helichrysetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62014-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helichrysetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062014873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helichrysetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELICHRYSETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ0KMG7AW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Helichysetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0132893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Helichrysetin: A Technical Guide to Natural Sources and Isolation for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helichrysetin, a chalcone (B49325) with significant therapeutic potential, has garnered increasing interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The primary aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently obtain this compound for further investigation. This document outlines the botanical origins of this compound, presents quantitative data on extraction yields, and provides comprehensive experimental protocols. Furthermore, it visualizes key signaling pathways influenced by this compound and a general experimental workflow for its isolation, adhering to the specific requirements of clarity and precision for a scientific audience.

Natural Sources of this compound

This compound is predominantly found in flowering plants of the genus Helichrysum, a member of the Asteraceae family. The most cited botanical source for this compound is Helichrysum odoratissimum , a fragrant evergreen shrub native to Africa.[1][2] The flowers of this plant are particularly rich in this compound and other flavonoids.

Other species within the Helichrysum genus have also been identified as sources of this compound and related chalcones, including:

-

Helichrysum devium

-

Helichrysum plicatum

Additionally, the plant Alpinia katsumadai Hayata, a type of mountain ginger, has been reported as a source of this compound.

The concentration of this compound can vary between species and even within different parts of the same plant. The cultivation conditions, harvesting time, and post-harvest processing can also influence the yield of the target compound.

Quantitative Data on this compound and Related Compounds

The following table summarizes the quantitative data available on the content of this compound and related flavonoids in various Helichrysum species. It is important to note that specific yields of pure this compound are not always reported, with data often focusing on total flavonoid or phenolic content.

| Plant Species | Plant Part | Extraction Solvent | Compound | Content/Yield | Reference |

| Helichrysum odoratissimum | Flowers | Not specified | This compound | Isolated | [1][2] |

| Helichrysum plicatum | Flowers | Ethyl Acetate | Naringenin | 17.4 mg/g DW | |

| Apigenin | 16.2 mg/g DW | ||||

| Kaempferol | 3.8 mg/g DW | ||||

| Helichrysum italicum | Aerial Parts | 45% Ethanol | Total Phenolics | Not specified | |

| Total Flavonoids | Not specified |

DW: Dry Weight

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies for the isolation of flavonoids and chalcones from Helichrysum species.

Extraction of this compound from Helichrysum odoratissimum Flowers

Objective: To obtain a crude extract enriched with this compound.

Materials:

-

Dried and powdered flowers of Helichrysum odoratissimum

-

Methanol (B129727) (reagent grade)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the dried and powdered flower material in methanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Filter the mixture through filter paper to separate the plant material from the solvent.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.

-

Store the crude extract at 4°C until further purification.

Purification of this compound using Column Chromatography

Objective: To isolate pure this compound from the crude extract.

Materials:

-

Crude methanolic extract of Helichrysum odoratissimum

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvents: n-hexane, ethyl acetate, and methanol (HPLC grade)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then load the dried silica gel containing the extract onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the TLC plates under a UV lamp at 254 nm and 366 nm. Fractions containing the same compound (i.e., having the same Rf value as a this compound standard, if available) are pooled together.

-

Further purify the this compound-containing fractions by re-chromatographing them on a new silica gel column using a more refined solvent gradient, or by using preparative HPLC.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

Objective: To obtain highly pure this compound.

Instrumentation and Conditions:

-

System: Preparative HPLC system with a UV detector

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size)

-

Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid)

-

Flow Rate: 10-20 mL/min

-

Detection: UV at a wavelength of 280 nm and 365 nm

-

Injection Volume: Dependent on the concentration of the sample and the column capacity

Procedure:

-

Dissolve the partially purified this compound fraction in the initial mobile phase solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the preparative HPLC column.

-

Run a gradient elution, for example, starting with 40% methanol in water and increasing to 90% methanol over 40 minutes.

-

Collect the fractions corresponding to the this compound peak based on the retention time.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

-

Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound

This compound has been shown to interact with key signaling pathways implicated in cell growth, proliferation, and survival.

This compound inhibits the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell metabolism, growth, and proliferation.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

This compound also acts as an inhibitor of DNA binding 2 (ID2), a protein that plays a role in cell differentiation and tumorigenesis.

Caption: Mechanism of ID2 inhibition by this compound.

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from its natural source.

References

Helichrysetin: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helichrysetin, a chalcone (B49325) derived from the flowering plant Helichrysum odoratissimum, has emerged as a promising natural compound with demonstrated anti-tumor activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cancer cells, focusing on its role in inducing apoptosis, mediating cell cycle arrest, and modulating key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various human cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| MGC803 | Gastric Cancer | 16.07 | 48 |

| AGS | Gastric Cancer | 28.02 | 48 |

| Ca Ski | Cervical Cancer | 31.02 ± 0.45 | 72 |

| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | 72 |

| MCF-7 | Breast Cancer | 97.35 ± 1.71 | 72 |

| HT-29 | Colon Cancer | 102.94 ± 2.20 | 72 |

| MDA-MB-231 | Breast Cancer | 86.43 | 48 |

| HCT-8 | Colon Carcinoma | 108.7 | 48 |

Data compiled from multiple sources.[1][2]

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells

| Treatment Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 65.1 ± 1.2 | 23.5 ± 0.8 | 11.4 ± 0.5 |

| 5 | 60.2 ± 1.5 | 28.3 ± 1.1 | 11.5 ± 0.6 |

| 15 | 45.3 ± 1.8 | 45.1 ± 1.7 | 9.6 ± 0.9 |

| 20 | 38.7 ± 2.1 | 50.2 ± 2.3 | 11.1 ± 1.0 |

* Indicates a statistically significant difference compared to the untreated control (P<0.05). Data is presented as mean ± S.E.[3]

Table 3: Induction of Apoptosis in A549 Lung Cancer Cells by this compound

| Treatment Concentration (µg/mL) | % of Early Apoptotic Cells |

| 0 (Control) | 2.65 ± 0.31 |

| 5 | 2.78 ± 0.21 |

| 15 | 14.98 ± 0.79 |

| 20 | 28.55 ± 1.19 |

Data represents the percentage of Annexin V-positive and PI-negative cells.[1]

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[1] The apoptotic process is initiated through both intrinsic and extrinsic pathways, characterized by nuclear condensation, DNA fragmentation, and the externalization of phosphatidylserine.[3]

Key molecular events in this compound-induced apoptosis include:

-

DNA Damage: this compound has been shown to induce DNA damage, which subsequently triggers the JNK-mediated apoptotic pathway in cervical cancer cells (Ca Ski). This leads to the phosphorylation of p53 and the activation of a p53-downstream apoptotic cascade.

-

Mitochondrial Disruption: The compound causes a collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Modulation of Apoptotic Proteins: Treatment with this compound leads to an increased expression of the pro-apoptotic protein Bax and cleaved caspase-3, while simultaneously suppressing the anti-apoptotic protein Bcl-2.

Caption: this compound-induced apoptotic pathway in cancer cells.

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, primarily by inducing an S-phase arrest in human lung adenocarcinoma (A549) cells.[3] This blockade prevents cancer cells from completing DNA replication, ultimately leading to the induction of apoptosis. The accumulation of cells in the S phase is accompanied by a significant reduction in the percentage of cells in the G0/G1 phase.[1]

Caption: this compound-induced S-phase cell cycle arrest.

Modulation of Signaling Pathways

This compound's anti-cancer activity is also attributed to its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.

In gastric cancer cells, this compound inhibits growth by targeting the mTOR/p70S6K/c-Myc signaling axis, which plays a crucial role in energy metabolism reprogramming.[2] By inhibiting this pathway, this compound reverses the Warburg effect, characterized by a shift from oxidative phosphorylation to aerobic glycolysis. Specifically, this compound:

-

Inhibits the phosphorylation of PI3K, Akt, mTOR, and p70S6K.

-

Decreases the expression and transcriptional activity of c-Myc.

-

Reduces the expression of c-Myc target genes involved in glycolysis, such as PDHK1 and LDHA.

Caption: Inhibition of the mTOR/c-Myc pathway by this compound.

In combination with TNF-α, this compound synergistically promotes apoptosis in HeLa and T98G cells by inhibiting the overactivation of the NF-κB and EGFR signaling pathways.[4][5] this compound achieves this by:

-

Inhibiting the TNF-α-induced phosphorylation of TAK1, IKK-α/β, and the NF-κB p65 subunit.

-

Blocking the phosphorylation of EGFR.

-

Downregulating the mRNA expression of NF-κB target genes, including TNF-α, IL-1β, CCL2, CCL5, and CXCL10.

This compound has been identified as an inhibitor of the DNA binding inhibitor 2 (ID2).[1] The inhibition of ID2 is implicated in its ability to suppress the development of ductal carcinoma in situ (DCIS).

Anti-Metastatic Potential

While direct studies on the anti-metastatic effects of this compound are limited, its known mechanisms of action suggest a potential role in inhibiting cancer metastasis. The mTOR pathway, which is inhibited by this compound, is a known regulator of cellular processes involved in metastasis.[2] Furthermore, flavonoids, the class of compounds to which this compound belongs, have been shown to interfere with various stages of the metastatic cascade, including cell migration, invasion, and epithelial-mesenchymal transition (EMT), often through the modulation of matrix metalloproteinases (MMPs). Further research is warranted to specifically elucidate the anti-metastatic properties of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695).

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound demonstrates significant anti-cancer potential through the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways, including the mTOR/c-Myc and NF-κB pathways. The quantitative data and mechanistic insights presented in this guide underscore the importance of further investigation into this compound as a candidate for novel cancer therapeutics. Future research should focus on elucidating its specific anti-metastatic effects and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibits gastric cancer growth by targeting c-Myc/PDHK1 axis-mediated energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Flavonoids on Matrix Metalloproteinase Secretion and Invadopodia Formation in Highly Invasive A431-III Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Helichrysetin as an Inhibitor of DNA Binding 2 (ID2): A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Helichrysetin, a natural chalcone (B49325), and its role as an inhibitor of the Inhibitor of DNA Binding 2 (ID2) protein. It consolidates quantitative data, details key experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: this compound and the ID2 Target

This compound is a natural chalcone isolated from the flower Helichrysum odoratissimum that has demonstrated significant anti-tumor and antioxidant properties.[1] A key mechanism contributing to its anti-cancer effects is its activity as an inhibitor of DNA binding 2 (ID2).[1]

ID2 is a member of the helix-loop-helix (HLH) family of transcription factors but lacks a basic DNA-binding domain.[2][3] By forming heterodimers with basic HLH (bHLH) transcription factors, such as E-proteins, ID2 acts as a dominant-negative regulator, preventing them from binding to DNA and activating gene transcription.[2][3] ID proteins are crucial regulators of cell proliferation, differentiation, and apoptosis, and their overexpression is often linked to tumorigenesis and poor prognosis in various cancers, including neuroblastoma and bladder cancer.[4][5][6] Therefore, inhibiting ID2 presents a promising therapeutic strategy for cancer treatment.

Mechanism of Action and Downstream Effects

This compound functions as an ID2 inhibitor, leading to a cascade of downstream cellular events that collectively suppress cancer progression.[1] While the direct binding kinetics are not fully elucidated in the available literature, the functional outcomes of ID2 inhibition by this compound are well-documented. Its anti-cancer activity involves the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][7]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[1][8] In A549 human lung cancer cells, treatment with this compound leads to an increase in the population of early apoptotic cells.[1] For instance, at concentrations of 15 and 20 μg/mL, the percentage of early apoptotic cells rose significantly from a baseline of 2.65% to 14.98% and 28.55%, respectively.[1] This pro-apoptotic effect is further substantiated by the increased expression of cleaved caspase-3 and reduced expression of the anti-apoptotic protein Bcl-2.[1][8] In Ca Ski cervical cancer cells, this compound triggers apoptosis through a JNK-mediated pathway initiated by DNA damage.[8][9]

Cell Cycle Blockade

A significant effect of this compound is its ability to block cell cycle progression. In A549 lung adenocarcinoma cells, treatment with 15 and 20 μg/mL of this compound resulted in an accumulation of cells in the S phase, with a concurrent reduction in the G0/G1 phase population.[1][7] This S-phase arrest indicates that this compound interferes with DNA synthesis, thereby halting the proliferation of cancer cells.

Modulation of Signaling Pathways

This compound's impact extends to several critical signaling pathways implicated in cancer growth and survival.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, mTOR, and p70S6K, in gastric cancer cells.[1] The tumor suppressor effects of ID2 in bladder cancer are also mediated through the PI3K/AKT pathway, suggesting a mechanistic link.[4][10]

-

NF-κB Pathway: this compound can inhibit the transcriptional activity of NF-κB by preventing its nuclear translocation.[7][11] In HeLa and T98G cells, it blocks the TNF-α-induced phosphorylation of NF-κB p65 and downregulates the expression of NF-κB target genes, such as TNF-α, IL-1β, and various chemokines.[7][11]

-

c-Myc and Energy Metabolism: In gastric cancer, this compound decreases the expression and transcriptional activity of the c-Myc oncoprotein.[7] This leads to the downregulation of c-Myc target genes involved in energy metabolism, such as PDHK1 and LDHA, effectively reprogramming the cancer cell's energy usage and inhibiting growth.[1][7]

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across several human cancer cell lines. The data highlights its varying potency depending on the cancer type.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Treatment Duration | Citation |

| Ca Ski | Cervical Cancer | 31.02 ± 0.45 | 8.88 ± 0.13 | 72 hours | [1] |

| Ca Ski | Cervical Cancer | 30.62 ± 0.38 | ~10.74 | Not Specified | [8][9] |

| A549 | Lung Cancer | 50.72 ± 1.26 | 14.52 ± 0.36 | 72 hours | [1] |

| MCF-7 | Breast Cancer | 97.35 ± 1.71 | 27.87 ± 0.49 | 72 hours | [1] |

| HT29 | Colon Cancer | 102.94 ± 2.20 | 29.47 ± 0.63 | 72 hours | [1] |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in A549 Cells

| Parameter | Concentration | Result | Treatment Duration | Citation |

| Early Apoptosis | Control | 2.65 ± 0.31% | 48 hours | [1] |

| 15 µg/mL | 14.98 ± 0.79% | 48 hours | [1] | |

| 20 µg/mL | 28.55 ± 1.19% | 48 hours | [1] | |

| Cell Cycle | 15 & 20 µg/mL | Accumulation in S phase | 48 hours | [1] |

| 15 & 20 µg/mL | Reduction in G0/G1 phase | 48 hours | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells to determine cell viability and proliferation in response to a compound.

Objective: To determine the IC50 value of this compound.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, Ca Ski) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0-100 µM) for a specified duration (e.g., 48 or 72 hours).[1] Include a vehicle control (e.g., DMSO).

-

Reagent Incubation:

-

Solubilization (MTT only): Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[14]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) using a microplate reader at 450 nm for CCK-8 or 570 nm for MTT.[12][14]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (2 x 10⁵ per well) in 6-well plates and treat with desired concentrations of this compound for 48 hours.[12]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Biosciences).[12]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., FACSAria) within one hour of staining.[12]

-

Data Analysis: Use software (e.g., FlowJo) to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Objective: To measure changes in protein expression (e.g., cleaved caspase-3, Bcl-2, p-Akt) following this compound treatment.

Methodology:

-

Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[12][16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][16]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Wash the membrane again and add a chemiluminescent substrate (ECL). Capture the signal using an imaging system.[16]

-

Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound has emerged as a promising natural product with potent anti-cancer activity, which is significantly attributed to its role as an inhibitor of ID2. By targeting ID2, this compound disrupts multiple oncogenic pathways, leading to cell cycle arrest and apoptosis in a variety of cancer models. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation.

Future research should focus on elucidating the precise molecular interactions between this compound and the ID2 protein. In vivo studies are also crucial to validate its efficacy and safety profile in preclinical models, which could pave the way for its development as a novel therapeutic agent for cancers characterized by ID2 overexpression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Peroxisome Proliferator-Activated Receptorα Agonists Differentially Regulate Inhibitor of DNA Binding Expression in Rodents and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Id2 intrinsically regulates lymphoid and erythroid development via interaction with different target proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ID2 Inhibits Bladder Cancer Progression and Metastasis via PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Id2 is critical for cellular proliferation and is the oncogenic effector of N-myc in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ID2 promotes tumor progression and metastasis in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. phcog.com [phcog.com]

- 9. This compound Induces DNA Damage that Triggers JNK-Mediated Apoptosis in Ca Ski Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | ID2 Inhibits Bladder Cancer Progression and Metastasis via PI3K/AKT Signaling Pathway [frontiersin.org]

- 11. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijbs.com [ijbs.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Helichrysetin Chalcone: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helichrysetin, a chalcone (B49325) naturally found in various plant species, has garnered scientific interest for its potential therapeutic properties. Chalcones, characterized by their open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and related chalcones, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Neuroprotective and Neurite Outgrowth Activity

This compound has demonstrated notable activity in promoting neurite outgrowth, a crucial process for neuronal development and regeneration.

Quantitative Data: Neurite Outgrowth

| Compound | Cell Line | Concentration | Effect | Reference |

| This compound | PC12 Adh | 10 µg/mL | 30.2 ± 5.9% neurite-bearing cells | [1] |

| Xanthohumol | PC12 Adh | 10 µg/mL | 44.3 ± 3.2% neurite-bearing cells | [1] |

Experimental Protocol: Neurite Outgrowth Assay

This protocol is based on methodologies used for assessing the neuritogenic potential of compounds in PC12 cells.[3][4]

Objective: To determine the effect of this compound on neurite outgrowth in a neuronal cell line.

Materials:

-

PC12 Adh (adherent rat pheochromocytoma) cells

-

Cell culture medium (e.g., DMEM supplemented with horse serum and fetal bovine serum)

-

Nerve Growth Factor (NGF) as a positive control

-

This compound (dissolved in a suitable solvent like DMSO)

-

Culture plates (e.g., 24-well plates)

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Plate PC12 Adh cells in 24-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (NGF).

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker such as β-III tubulin to visualize the neurites. A nuclear counterstain like DAPI can also be used.

-

Imaging and Analysis: Capture images using a fluorescence microscope. A cell is considered neurite-bearing if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. Quantify the percentage of neurite-bearing cells in multiple fields of view for each treatment condition.

Visualization: Neurite Outgrowth Assay Workflow

References

Helichrysetin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Helichrysetin, a chalcone (B49325) compound with the chemical name 2′,4,4′-trihydroxy-6′-methoxychalcone, has emerged as a molecule of significant interest due to its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental methodologies related to these properties. This compound exerts its anti-inflammatory effects primarily through the robust inhibition of the NF-κB signaling pathway. It has been shown to block the phosphorylation of key upstream kinases, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. While direct quantitative data on the free-radical scavenging activity of pure this compound is limited, its antioxidant potential is evidenced by its ability to upregulate the Nrf2 antioxidant response pathway. This document synthesizes the current scientific knowledge, presenting data in a structured format, detailing experimental protocols, and visualizing complex biological pathways to support further research and drug development efforts.

Antioxidant Properties of this compound

This compound's antioxidant effects are attributed to both direct radical scavenging and the activation of endogenous antioxidant systems. As a phenolic compound, its hydroxyl groups can donate hydrogen atoms to neutralize free radicals. More significantly, studies indicate that this compound modulates key signaling pathways that enhance cellular antioxidant defenses.

Mechanism of Action: Nrf2 Pathway Activation

A primary mechanism for this compound's antioxidant activity is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).[1]

Quantitative Data: In Vitro Antioxidant Assays

A comprehensive review of the literature did not yield specific IC50 values for the free radical scavenging activity of pure, isolated this compound in common chemical assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Most available data pertains to extracts from various Helichrysum species, which contain a complex mixture of phytochemicals. The data below is presented for context but should be interpreted as reflecting the activity of the total extract, not this compound alone.

| Assay | Plant Extract | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| DPPH Radical Scavenging | Helichrysum italicum (Ethyl Acetate Fraction) | 57.12 ± 1.14 | Quercetin (B1663063) | 69.25 |

| Hydroxyl Radical Scavenging | Helichrysum italicum (Ethyl Acetate Fraction) | 92.23 ± 1.10 | - | - |

| Nitric Oxide Scavenging | Helichrysum italicum (Ethyl Acetate Fraction) | 89.81 ± 2.09 | - | - |

Note: The data presented reflects the activity of complex plant extracts and not of pure this compound.

Anti-inflammatory Properties of this compound

This compound demonstrates significant anti-inflammatory activity, primarily by targeting and inhibiting the master inflammatory signaling pathway, NF-κB.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound intervenes at multiple upstream points in this cascade. Studies in HeLa and T98G cells have shown that this compound (at 50 µM) significantly inhibits the TNF-α-induced phosphorylation of TGF-β-activated kinase 1 (TAK1) and the IκB kinase (IKK) complex (IKKα/β).[2][3][4] By preventing the activation of these crucial upstream kinases, this compound effectively blocks the phosphorylation of the NF-κB p65 subunit at Ser-536, thereby preventing its activation and the entire downstream inflammatory cascade.[2][3][5]

Quantitative Data: Modulation of Inflammatory Mediators

The inhibitory action of this compound on the NF-κB pathway translates directly into a significant reduction in the expression of key pro-inflammatory molecules. Pre-treatment of cells with this compound has been shown to completely reverse the TNF-α-induced increase in the mRNA levels of several downstream target genes.

| Parameter | Cell Line | Treatment | Effect | Reference |

| NF-κB Transcriptional Activity | HeLa-κB | 50 µM this compound + 20 ng/mL TNF-α | Significant inhibition of TNF-α-induced activity | [2][5] |

| p-NF-κB p65 (Ser-536) Protein Level | HeLa, T98G | 50 µM this compound + 20 ng/mL TNF-α | Significantly blocked TNF-α-induced phosphorylation | [2][3] |

| TNF-α mRNA Expression | HeLa, T98G | 50 µM this compound + 20 ng/mL TNF-α | Completely reversed TNF-α-induced increase | [3][4] |

| IL-1β mRNA Expression | HeLa, T98G | 50 µM this compound + 20 ng/mL TNF-α | Completely reversed TNF-α-induced increase | [3][4] |

| CCL2, CCL5, CXCL10 mRNA Expression | HeLa, T98G | 50 µM this compound + 20 ng/mL TNF-α | Completely reversed TNF-α-induced increase | [3][4] |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the antioxidant and anti-inflammatory properties of this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in response to peroxyl radicals.[6][7][8]

-

Cell Seeding: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to reach confluence.

-

Cell Treatment: Remove the culture medium and wash cells with Phosphate-Buffered Saline (PBS). Treat the cells with 100 µL of medium containing the test compound (this compound) at various concentrations, along with 25 µM DCFH-DA. Include control wells (cells with DCFH-DA but no antioxidant). Incubate for 1 hour at 37°C.

-

Induction of Oxidative Stress: Remove the treatment medium and wash cells with PBS. Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP) solution to all wells to generate peroxyl radicals.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence kinetically every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence vs. time plot. The Cellular Antioxidant Activity is calculated as: CAA Units = 100 – (AUC_sample / AUC_control) x 100. Results can be expressed as quercetin equivalents (QE) by comparing to a quercetin standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to quantify changes in the expression and phosphorylation status of key proteins in the NF-κB pathway.[1][9][10]

-

Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 80-90% confluence. Pre-treat cells with this compound (e.g., 50 µM) for 30 minutes. Stimulate with an inflammatory agent (e.g., 20 ng/mL TNF-α) for the desired time (e.g., 5-15 minutes for kinase phosphorylation, 30-60 minutes for IκBα degradation).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein concentrations and load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-IKK, anti-IκBα) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This method is used to measure the relative changes in mRNA levels of pro-inflammatory genes.[11][12][13][14]

-

Cell Culture and Treatment: Culture and treat cells with this compound and an inflammatory stimulus (e.g., TNF-α for 4 hours) as described for Western blotting.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., TNF-α, IL-1β) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Thermocycling: Perform the qPCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then compared to the control group.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-inflammatory properties centered on the potent inhibition of the TAK1/IKK/NF-κB signaling axis. This mechanism effectively suppresses the production of a broad range of inflammatory mediators. While its cellular antioxidant effects are supported by the upregulation of the Nrf2 pathway, further studies are required to quantify its direct free-radical scavenging capacity. The detailed protocols and consolidated data herein provide a valuable resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of this compound for inflammatory and oxidative stress-related diseases. Future research should focus on in vivo efficacy, bioavailability, and safety profiling to translate these promising in vitro findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity profiling by spectrophotometric methods of aqueous methanolic extracts of Helichrysum stoechas subsp. rupestre and Phagnalon saxatile subsp. saxatile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro evaluation of selected chalcones for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxypropyl-β-Cyclodextrin-Based Helichrysum italicum Extracts: Antioxidant and Cosmeceutical Activity and Biocompatibility [mdpi.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. researchgate.net [researchgate.net]

- 11. ijcea.org [ijcea.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. gsconlinepress.com [gsconlinepress.com]

Helichrysetin: A Promising Chalcone Inducing Apoptosis in Lung Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Helichrysetin's mechanism of action in inducing apoptosis in lung cancer cells, with a primary focus on the A549 human lung adenocarcinoma cell line. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key cellular processes to support further research and development of this compound as a potential anti-cancer agent.

Introduction to this compound and its Anti-Cancer Potential

This compound is a naturally occurring chalcone (B49325) found in various plants, including the flower of Helichrysum odoratissimum.[1] Chalcones, a class of natural compounds, have garnered significant interest in oncology for their cytotoxic effects against various cancer cell lines.[1] this compound has demonstrated effective cytotoxicity against several cancer cell lines, including cervical, breast, colon, and lung cancer.[1][2] This guide will focus on its pro-apoptotic activity in lung cancer cells, a leading cause of cancer-related mortality worldwide. The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy to eliminate malignant cells.[1]

Quantitative Analysis of this compound's Efficacy

The anti-cancer effects of this compound have been quantified through various in vitro assays, primarily on the A549 lung adenocarcinoma cell line. The following tables summarize the key quantitative data from available studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | IC50 Value (µg/mL) |

| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | 14.52 ± 0.36 |

| Ca Ski | Cervical Carcinoma | 31.02 ± 0.45 | 8.88 ± 0.13 |

| MCF-7 | Breast Adenocarcinoma | 97.35 ± 1.71 | 27.87 ± 0.49 |

| HT-29 | Colon Adenocarcinoma | 102.94 ± 2.20 | 29.47 ± 0.63 |

| Data sourced from Ho et al. (2013).[1] |

Table 2: Induction of Apoptosis in A549 Cells by this compound (Annexin V-PI Assay)

| This compound Concentration (µg/mL) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 2.65 ± 0.31 | 3.74 ± 0.17 |

| 5 | 2.78 ± 0.21 | 4.39 ± 0.60 |

| 15 | 14.98 ± 0.79 | 8.40 ± 1.02 |

| 20 | 28.55 ± 1.19 | 18.29 ± 2.58 |

| Data represents treatment for 24 hours and is sourced from Ho et al. (2013).[1] |

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound

| This compound Concentration (µg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 65.34 ± 3.45 | 16.69 ± 2.99 | 17.97 ± 0.53 |

| 5 | 58.67 ± 1.89 | 26.47 ± 1.56 | 14.86 ± 0.41 |

| 15 | 49.83 ± 1.01 | 38.29 ± 0.89 | 11.88 ± 0.21 |

| 20 | 38.99 ± 2.87 | 46.91 ± 2.62 | 14.10 ± 0.48 |

| Data represents treatment for 72 hours and is sourced from Ho et al. (2013).[1] |

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in A549 lung cancer cells through a multi-faceted mechanism involving the mitochondrial pathway, DNA damage, and cell cycle arrest.[1][3]

Morphological and Biochemical Hallmarks of Apoptosis

Treatment of A549 cells with this compound leads to characteristic morphological and biochemical changes associated with apoptosis, including:

-

Nuclear Condensation and Fragmentation: Observation of condensed and fragmented chromatin within the nucleus.[1]

-

Phosphatidylserine (B164497) Externalization: Translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, an early marker of apoptosis.[1]

-

Mitochondrial Membrane Potential Collapse: Disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

Signaling Pathways Implicated in this compound-Induced Apoptosis

While direct quantitative data on the modulation of specific signaling proteins by this compound in A549 cells is limited, several key pathways are implicated based on current research and studies on similar chalcone compounds.

This compound induces cell cycle arrest at the S phase in A549 cells, which can contribute to the induction of apoptosis.[1] This suggests that this compound may interfere with DNA replication and repair mechanisms, leading to the activation of cell cycle checkpoints.

The PI3K/Akt, MAPK, and STAT3 signaling pathways are critical regulators of cell survival, proliferation, and apoptosis in lung cancer. While direct evidence of this compound's impact on these pathways in A549 cells is needed, studies on other chalcones suggest that they can inhibit these pro-survival pathways, thereby promoting apoptosis. For instance, some chalcones have been shown to decrease the phosphorylation of Akt, ERK, and STAT3.

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a common mechanism by which natural compounds induce apoptosis. While specific quantitative data on this compound-induced ROS production in A549 cells is not extensively documented, it is a plausible mechanism contributing to DNA damage and the activation of the mitochondrial apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.

Cell Culture and Treatment

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be less than 0.1%. Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert MTT into a purple formazan (B1609692) product.

-

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Detection (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine on the outer membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

-

Procedure:

-

Treat A549 cells with this compound as described.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1]

-

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Procedure:

-

Treat A549 cells with this compound.

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Analyze the cells by flow cytometry or fluorescence microscopy, measuring the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This can be used to assess the expression levels of Bcl-2 family proteins and the phosphorylation status of signaling proteins.

-

Procedure:

-

Treat A549 cells with this compound and prepare total cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent against lung adenocarcinoma by inducing apoptosis through the mitochondrial pathway and causing cell cycle arrest. The available data provides a strong foundation for further investigation.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the PI3K/Akt, MAPK, and STAT3 signaling pathways through comprehensive Western blot analyses and kinase assays.

-

Quantitative Analysis of Bcl-2 Family Proteins: Quantifying the changes in the expression of key Bcl-2 family proteins in A549 cells following this compound treatment.

-

Role of ROS: Investigating the role of ROS generation in this compound-induced apoptosis and its interplay with the mitochondrial pathway.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of lung cancer.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

This technical guide serves as a valuable resource for researchers and drug development professionals to advance the understanding and potential clinical application of this compound in the fight against lung cancer.

References

- 1. Induction of Apoptosis and Cell Cycle Blockade by this compound in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Licochalcone A induces cell cycle arrest in human lung squamous carcinoma cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel synthetic chalcones induce apoptosis in the A549 non-small cell lung cancer cells harboring a KRAS mutation - PMC [pmc.ncbi.nlm.nih.gov]

Helichrysetin: A Technical Guide to its Role in Inhibiting Tumor Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helichrysetin, a naturally occurring chalcone, has emerged as a promising candidate in oncology research, demonstrating significant potential in the inhibition of tumor growth. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-cancer effects, with a focus on its ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes complex signaling cascades to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

This compound, with the chemical name 2′,4,4′-trihydroxy-6′-methoxy chalcone, is a natural flavonoid compound.[1] It has been the subject of growing interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-platelet aggregation effects.[1] Notably, a substantial body of evidence now points towards its potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines, positioning it as a molecule of interest for the development of novel cancer therapeutics.[1][2] This guide delves into the technical details of its anti-tumor properties.

Mechanisms of Tumor Growth Inhibition

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. These effects are underpinned by its ability to modulate several key intracellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines.[2][3] The mechanisms involved include:

-

DNA Damage: this compound can induce DNA damage in cancer cells. This damage acts as a trigger for the apoptotic cascade.[4] In cervical cancer cells (Ca Ski), this DNA damage leads to the phosphorylation of ataxia-telangiectasia mutated (ATM), a key protein in the DNA damage response.

-

Mitochondrial Membrane Disruption: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. This compound treatment has been observed to cause a collapse of the mitochondrial membrane potential in lung adenocarcinoma cells (A549), an early sign of apoptosis.[2][5]

-

Regulation of Apoptotic Proteins: this compound modulates the expression of key proteins involved in apoptosis. It has been shown to increase the expression of pro-apoptotic proteins like Bax and caspase-3, while suppressing the expression of the anti-apoptotic protein Bcl-2 in cervical cancer cells.[6]

-

Externalization of Phosphatidylserine: In A549 cells, this compound treatment leads to the externalization of phosphatidylserine, another hallmark of early apoptosis.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can inhibit tumor growth by arresting the cell cycle, thereby preventing cancer cell proliferation. In human lung adenocarcinoma (A549) cells, this compound has been shown to cause cell cycle blockade at the S phase checkpoint.[2] This alteration in the cell cycle progression is believed to contribute to the induction of apoptosis in these cells.[2]

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in several studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ca Ski | Cervical Cancer | 30.62 ± 0.38 | [4][6] |

| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | [7] |

| HT-29 | Colon Adenocarcinoma | 102.94 ± 2.20 | [7] |

| MCF-7 | Breast Adenocarcinoma | 97.35 ± 1.71 | [7] |

| MGC803 | Gastric Cancer | 31.8 (at 24h) | [8] |

In an in vivo study using a mouse model with MGC803 gastric cancer cell xenografts, intraperitoneal administration of this compound at doses of 3, 10, and 30 mg/kg significantly reduced tumor size and weight without causing a noticeable effect on the body weight of the mice.[7][8]

Key Signaling Pathways Modulated by this compound

This compound's ability to induce apoptosis and cell cycle arrest is intricately linked to its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

NF-κB and EGFR Signaling Pathways

In HeLa (cervical cancer) and T98G (glioblastoma) cells, this compound has been shown to synergistically promote apoptosis with Tumor Necrosis Factor-alpha (TNF-α) by inhibiting the overactivation of the NF-κB and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[1][9] this compound achieves this by inhibiting the phosphorylation of key upstream molecules like TAK1 and IKK-α/β, which in turn prevents the phosphorylation and activation of NF-κB p65 and EGFR.[1] This leads to a downregulation of NF-κB target genes involved in inflammation and anti-apoptosis, such as TNF-α, IL-1β, CCL2, CCL5, and CXCL10.[1]

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. 2.4. Apoptosis Assay by Hoechst Staining [bio-protocol.org]

- 6. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Helichrysetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Helichrysetin, a naturally occurring chalcone (B49325) compound. This compound has demonstrated significant potential as an anti-cancer agent by inducing apoptosis and inhibiting proliferation in various cancer cell lines.[1][2] This document summarizes key quantitative data on its cytotoxic effects, details the experimental protocols used for its evaluation, and visualizes the associated molecular pathways.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Ca Ski | Cervical Cancer | 30.62 ± 0.38 | MTT Assay | [1] |

| A549 | Lung Adenocarcinoma | 50.72 ± 1.26 | MTT Assay | [3] |

| HT29 | Colorectal Adenocarcinoma | 102.94 ± 2.20 | MTT Assay | [3] |

| MCF-7 | Breast Adenocarcinoma | 97.35 ± 1.71 | MTT Assay | [3] |

| HeLa | Cervical Adenocarcinoma | 5.2 | MTT Assay | [3] |

| HepG2 | Hepatocellular Carcinoma | 40.2 | MTT Assay | [3] |

| T98G | Glioblastoma | Not explicitly quantified | Not specified | [4] |

| HT-1080 | Fibrosarcoma | 40.1 | MTT Assay | [3] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following are key experimental protocols employed in the cited studies for assessing the cytotoxicity of this compound.

1. Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines are used, including A549 (lung), MCF-7 (breast), Ca Ski (cervical), HT-29 (colon), HeLa (cervical), T98G (glioblastoma), and HepG2 (liver).[1][2][3][4]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[5] The stock solution is then diluted to various concentrations in the cell culture medium for treating the cells. Control cells are treated with the vehicle (e.g., DMSO) at the same concentration as the treated cells.

2. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

3. Apoptosis Detection: Annexin V/PI Staining and Flow Cytometry

Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells.

-

Cell Preparation: After treatment with this compound, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[6][7]

4. Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p53, JNK, NF-κB, EGFR pathway proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][4]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical experimental workflow for the preliminary cytotoxicity screening of a compound like this compound.

Caption: A typical workflow for evaluating the cytotoxicity of this compound.

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling pathways.

1. JNK-Mediated Apoptotic Pathway

This compound can induce DNA damage, which in turn activates the JNK-mediated apoptotic pathway in cancer cells like Ca Ski.[1][5]

Caption: JNK-mediated apoptotic pathway induced by this compound.

2. Inhibition of NF-κB and EGFR Signaling Pathways

In combination with TNF-α, this compound synergistically promotes apoptosis by inhibiting the overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells.[4][8]

Caption: Inhibition of NF-κB and EGFR pathways by this compound.

References

- 1. phcog.com [phcog.com]

- 2. Induction of apoptosis and cell cycle blockade by this compound in a549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound and TNF-α synergistically promote apoptosis by inhibiting overactivation of the NF-κB and EGFR signaling pathways in HeLa and T98G cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces DNA Damage that Triggers JNK-Mediated Apoptosis in Ca Ski Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]